molecular formula C10H10FN3 B2925693 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine CAS No. 120698-04-6

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine

Cat. No. B2925693
CAS RN: 120698-04-6
M. Wt: 191.209
InChI Key: SNDMWRJHRDJJBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated pyrazole compounds has been reported. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar fluorinated pyrazole compounds has been determined. For example, the structure of a synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Scientific Research Applications

Medicinal Chemistry Applications

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine derivatives have been explored for their potential medicinal properties. For example, pyrazole derivatives have been synthesized and evaluated for their apoptosis-inducing capabilities and anti-infective properties. Certain thiazole-clubbed pyrazole derivatives demonstrated significant apoptosis in tested cells, indicating their potential in cancer research. Moreover, some compounds exhibited commendable antibacterial activity and potent antimalarial properties, showcasing their broad-spectrum anti-infective potential (Bansal et al., 2020).

Material Science and Chemistry

In the realm of material science, pyrazole derivatives have been utilized in the synthesis of novel compounds with specific functionalities. For instance, a novel diarylethene containing a pyrazol-5-amine was synthesized, demonstrating excellent fluorescence sensing abilities for Al3+ and Zn2+, with potential applications in environmental monitoring and analytical chemistry (Gao et al., 2018).

Organic Synthesis and Chemical Properties

Research has also focused on understanding the chemical properties and synthesis processes involving pyrazole derivatives. Studies have explored the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, providing insights into their reactivity and stability, which is crucial for designing more efficient synthetic routes (Szlachcic et al., 2020). Additionally, the synthesis and structural characterization of pyrazole derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have been conducted to explore their potential applications, including their nonlinear optical properties, which are important in photonics and optical communications (Tamer et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-9(6-10(12)13-14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDMWRJHRDJJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine

CAS RN

120698-04-6
Record name 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine
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